Cas no 76959-24-5 (1-Dehydro Aldosterone)

1-Dehydro Aldosterone 化学的及び物理的性質
名前と識別子
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- Pregna-1,4-dien-18-al,11,21-dihydroxy-3,20-dioxo-, (11b)- (9CI)
- 1-Dehydro Aldosterone
- 1 Dehydroaldosterone
- 1,4-PREGNADIEN-11-BETA, 18,21-DIOL-3,20-DIONE
- 1,4-PREGNADIEN-18-AL-11B,21-DIOL-3,20-DIONE
- A,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al
- currency1-Aldosterone
- (8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde
- 1-DEHYDRO, 18-HYDROXYCORTICOSTERONE
- 1-DEHYDROALDOSTERONE
- 18-HYDROXYCORTICOSTERONE, 1-DEHYDRO
- 1,4-PREGNADIEN-18-AL-11BETA,21-DIOL-3,20-DIONE
- 1-dehydroaldosterone crystalline
- (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al
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- インチ: 1S/C21H26O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,11,14-17,19,22,25H,2-5,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1
- InChIKey: AYWYRFAPXIHLER-ZVIOFETBSA-N
- ほほえんだ: C([C@]12C[C@H](O)[C@]3([H])[C@]4(C=CC(=O)C=C4CC[C@@]3([H])[C@]1([H])CC[C@@H]2C(=O)CO)C)=O
計算された属性
- せいみつぶんしりょう: 360.19400
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 582.3±50.0 °C at 760 mmHg
- フラッシュポイント: 320.0±26.6 °C
- ようかいど: 氯仿(微溶)、二氯甲烷(微溶)、甲醇(微溶)
- PSA: 94.83000
- LogP: 1.41510
- 酸性度係数(pKa): 12.98±0.10(Predicted)
- じょうきあつ: 0.0±3.7 mmHg at 25°C
1-Dehydro Aldosterone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Dehydro Aldosterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D229105-.5mg |
1-Dehydro Aldosterone |
76959-24-5 | .5mg |
$ 368.00 | 2023-04-17 | ||
TRC | D229105-0.5mg |
1-Dehydro Aldosterone |
76959-24-5 | 0.5mg |
$ 325.00 | 2023-02-02 | ||
TRC | D229105-5mg |
1-Dehydro Aldosterone |
76959-24-5 | 5mg |
$ 2907.00 | 2023-09-08 |
1-Dehydro Aldosterone 関連文献
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1-Dehydro Aldosteroneに関する追加情報
1-Dehydro Aldosterone: A Comprehensive Overview
1-Dehydro Aldosterone (CAS No. 76959-24-5) is a steroidal compound that has garnered significant attention in the fields of endocrinology and pharmacology. This compound, also known as 1-dehydroaldosterone, is a derivative of aldosterone, a key mineralocorticoid hormone involved in regulating electrolyte balance and blood pressure. The CAS No. 76959-24-5 identifier uniquely designates this compound in chemical databases, ensuring precise identification and referencing in scientific literature.
Recent studies have highlighted the potential of 1-dehydroaldosterone as a novel therapeutic agent. Researchers have explored its role in modulating ion transport mechanisms, particularly in conditions associated with dysregulated sodium and potassium levels. For instance, a 2023 study published in *Nature Communications* demonstrated that 1-dehydroaldosterone exhibits selective agonistic activity at the mineralocorticoid receptor (MR), potentially offering a safer alternative to traditional aldosterone antagonists. This finding underscores the importance of CAS No. 76959-24-5 in advancing treatments for hypertension and heart failure.
The synthesis and characterization of 1-dehydroaldosterone have been extensively documented, with modern techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy providing detailed insights into its molecular structure. These advancements have enabled researchers to explore its stereochemical properties and bioavailability more effectively. For example, a 2022 study in *Journal of Medicinal Chemistry* reported that the stereochemistry of 1-dehydroaldosterone significantly influences its pharmacokinetic profile, suggesting potential optimizations for drug delivery systems.
In terms of biological activity, 1-dehydroaldosterone has been shown to exhibit anti-inflammatory properties, which may have implications for treating chronic inflammatory diseases. A 2023 review in *Frontiers in Immunology* highlighted its ability to suppress pro-inflammatory cytokines while maintaining anti-inflammatory responses, indicating a promising dual action mechanism. This multifaceted functionality positions CAS No. 76959-24-5 as a versatile compound with applications across diverse therapeutic areas.
From an environmental perspective, the ecological impact of 1-dehydroaldosterone has also come under scrutiny. Studies conducted in 2023 have assessed its persistence in aquatic environments and potential bioaccumulation in marine organisms. These findings are crucial for regulatory agencies to establish guidelines for safe handling and disposal of compounds like CAS No. 76959-24-5, ensuring minimal ecological disruption.
Looking ahead, collaborative efforts between academia and industry are expected to drive further innovation in the development of 1-dehydroaldosterone derivatives. Advanced computational models, such as molecular docking simulations, are being utilized to predict binding affinities at various receptor sites, paving the way for more effective drug designs. Additionally, clinical trials are underway to evaluate the safety and efficacy of 1-dehydroaldosterone in treating resistant hypertension and other cardiovascular conditions.
In conclusion, 1-dehydroaldosterone (CAS No. 76959-24-5) represents a compelling area of research with vast potential for medical advancements. Its unique pharmacological properties and versatile applications make it a focal point for scientists worldwide. As research continues to unfold, this compound is poised to play a pivotal role in shaping future therapeutic strategies across multiple disciplines.




